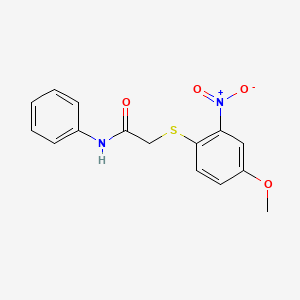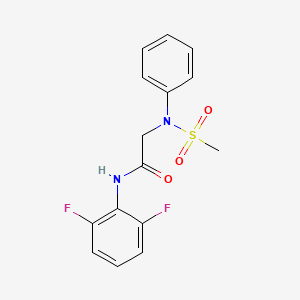
2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It contains a benzene ring substituted with a chlorine atom and a methyl group, as well as a triazole ring attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylbenzoic acid and 4H-1,2,4-triazole-3-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-4-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 4H-1,2,4-triazole-3-amine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced derivatives of the benzamide.
Hydrolysis: 2-chloro-4-methylbenzoic acid and 4H-1,2,4-triazole-3-amine.
科学研究应用
2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antifungal properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its triazole moiety.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of microbial growth or modulation of signaling pathways in cells.
相似化合物的比较
Similar Compounds
2-chloro-4-methylbenzoic acid: A precursor in the synthesis of the target compound.
4H-1,2,4-triazole-3-amine: Another precursor in the synthesis.
2-chloro-N-(4H-1,2,4-triazol-3-yl)benzamide: A similar compound lacking the methyl group on the benzene ring.
Uniqueness
2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the chlorine and methyl substituents on the benzene ring, as well as the triazole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2-chloro-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(8(11)4-6)9(16)14-10-12-5-13-15-10/h2-5H,1H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPJRPBAZGFSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)



![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B5850638.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)
![5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5850646.png)
![N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B5850659.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
